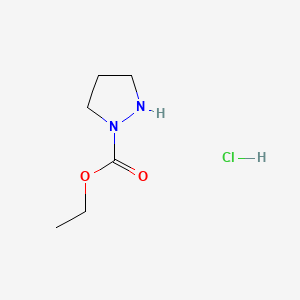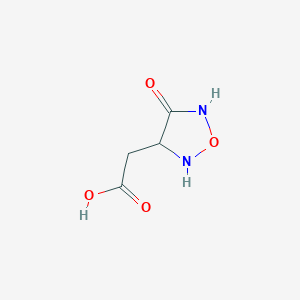
2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid typically involves the cyclization of hydrazides with carbon dioxide or other carbonyl-containing reagents. One common method involves the reaction of hydrazides with carbon dioxide in the presence of a base to form the oxadiazole ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of dihydro-oxadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole N-oxides, while reduction reactions can produce dihydro-oxadiazole derivatives.
科学的研究の応用
2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用機序
The mechanism by which 2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid exerts its effects is primarily through its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition of specific biological pathways. For example, its antimicrobial activity is thought to result from the inhibition of bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar chemical properties but different biological activities.
1,3,4-Oxadiazole: Known for its use in medicinal chemistry as a scaffold for drug development.
2,5-Dihydro-1,2,4-oxadiazole: Shares structural similarities but has distinct reactivity and applications.
Uniqueness
2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C4H6N2O4 |
|---|---|
分子量 |
146.10 g/mol |
IUPAC名 |
2-(4-oxo-1,2,5-oxadiazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C4H6N2O4/c7-3(8)1-2-4(9)6-10-5-2/h2,5H,1H2,(H,6,9)(H,7,8) |
InChIキー |
QGSROOIBYRYOQP-UHFFFAOYSA-N |
正規SMILES |
C(C1C(=O)NON1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dicalcium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12330939.png)
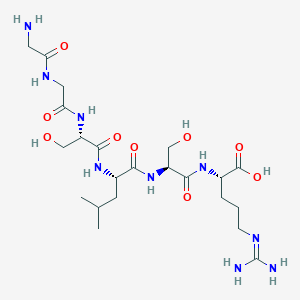
![3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis-](/img/structure/B12330950.png)
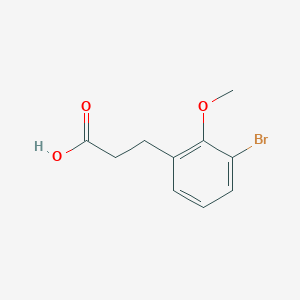
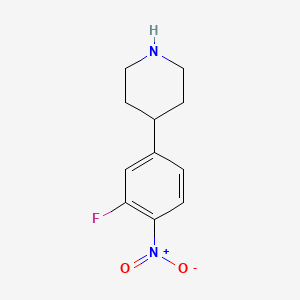

![((3aR,4R,6R,6aR)-6-((E)-4-(hydroxyimino)-2-oxotetrahydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B12330966.png)
![2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12330967.png)
![6-chloro-2,3-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12330976.png)
![[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B12330982.png)

